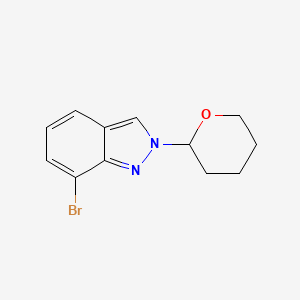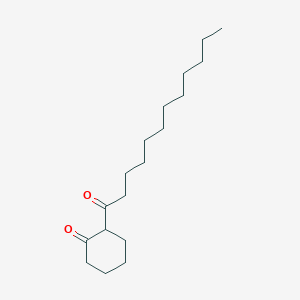
DihydroIdebenone10'-Carboxylate1,4-O-DisulfateTripotassiumSalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt: is a synthetic compound derived from idebenone, an analogue of ubiquinone Idebenone is known for its antioxidant properties and its role in protecting cells from oxidative damage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves multiple steps, starting from idebenone. The process typically includes the carboxylation of idebenone followed by the introduction of disulfate groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: The compound can also be reduced, gaining electrons and forming reduced products.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In biological research, this compound is studied for its antioxidant properties and its potential to protect cells from oxidative stress.
Medicine: The compound is being investigated for its potential therapeutic effects in treating conditions related to oxidative damage, such as neurodegenerative diseases.
Industry: In the industrial sector, DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is used in the production of various chemical products, including pharmaceuticals and cosmetics.
作用机制
The mechanism of action of DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt involves its interaction with cellular components to reduce oxidative stress. It acts by donating electrons to neutralize free radicals, thereby preventing cellular damage. The compound targets mitochondrial pathways, enhancing ATP production and protecting mitochondrial membranes from oxidative damage.
相似化合物的比较
Idebenone: The parent compound, known for its antioxidant properties.
Coenzyme Q10: Another ubiquinone analogue with similar antioxidant effects.
MitoQ: A mitochondria-targeted antioxidant.
Uniqueness: DihydroIdebenone10’-Carboxylate1,4-O-DisulfateTripotassiumSalt is unique due to its specific structural modifications, which enhance its solubility and stability compared to similar compounds. These modifications also improve its ability to target and protect mitochondrial membranes.
属性
分子式 |
C19H27K3O12S2 |
|---|---|
分子量 |
628.8 g/mol |
IUPAC 名称 |
tripotassium;10-(4,5-dimethoxy-2-methyl-3,6-disulfonatooxyphenyl)decanoate |
InChI |
InChI=1S/C19H30O12S2.3K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)17(31-33(25,26)27)19(29-3)18(28-2)16(13)30-32(22,23)24;;;/h4-12H2,1-3H3,(H,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChI 键 |
ZOHKEYXZYRBSCU-UHFFFAOYSA-K |
规范 SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)OS(=O)(=O)[O-])CCCCCCCCCC(=O)[O-].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylic acid dihydrochloride](/img/structure/B13452072.png)
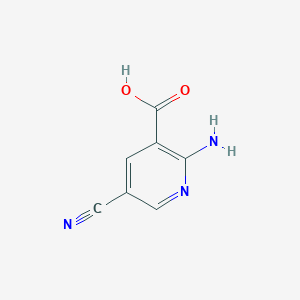
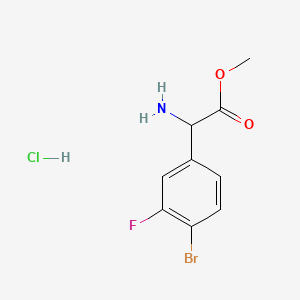

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)
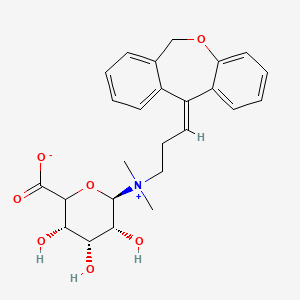

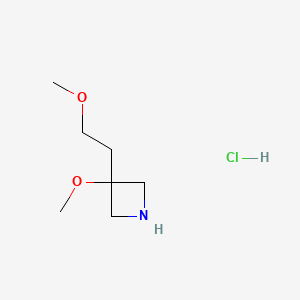
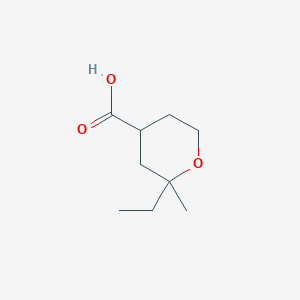
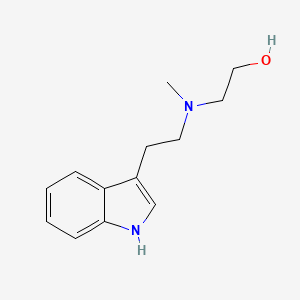
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
